molecular formula C7H10ClN3O2 B12941709 (S)-3-Amino-3-(pyrimidin-5-yl)propanoic acid hydrochloride

(S)-3-Amino-3-(pyrimidin-5-yl)propanoic acid hydrochloride

Cat. No.: B12941709
M. Wt: 203.62 g/mol
InChI Key: HSBAIYRBUYPJBJ-RGMNGODLSA-N
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Description

(S)-3-Amino-3-(pyrimidin-5-yl)propanoic acid hydrochloride is a chiral amino acid derivative with a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Amino-3-(pyrimidin-5-yl)propanoic acid hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as pyrimidine derivatives and amino acids.

    Reaction Conditions: The key steps involve the formation of the pyrimidine ring and the introduction of the amino acid side chain. This can be achieved through various organic reactions, including nucleophilic substitution and amination reactions.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the hydrochloride salt form.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Synthesis: Scaling up the synthetic route to produce the compound in bulk quantities.

    Optimization: Optimizing reaction conditions to improve yield and purity.

    Automation: Utilizing automated systems for reaction monitoring and control to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

(S)-3-Amino-3-(pyrimidin-5-yl)propanoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include various substituted pyrimidine derivatives and modified amino acids, which can have different biological activities and properties.

Scientific Research Applications

(S)-3-Amino-3-(pyrimidin-5-yl)propanoic acid hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of (S)-3-Amino-3-(pyrimidin-5-yl)propanoic acid hydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: The compound can bind to enzymes or receptors, modulating their activity.

    Pathways Involved: It may affect various biochemical pathways, including those related to amino acid metabolism and nucleotide synthesis.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-3-(pyridin-5-yl)propanoic acid: Similar structure but with a pyridine ring instead of a pyrimidine ring.

    3-Amino-3-(pyrimidin-2-yl)propanoic acid: Similar structure but with the amino group at a different position on the pyrimidine ring.

Uniqueness

(S)-3-Amino-3-(pyrimidin-5-yl)propanoic acid hydrochloride is unique due to its specific chiral configuration and the position of the amino group on the pyrimidine ring, which can influence its biological activity and chemical reactivity.

Properties

Molecular Formula

C7H10ClN3O2

Molecular Weight

203.62 g/mol

IUPAC Name

(3S)-3-amino-3-pyrimidin-5-ylpropanoic acid;hydrochloride

InChI

InChI=1S/C7H9N3O2.ClH/c8-6(1-7(11)12)5-2-9-4-10-3-5;/h2-4,6H,1,8H2,(H,11,12);1H/t6-;/m0./s1

InChI Key

HSBAIYRBUYPJBJ-RGMNGODLSA-N

Isomeric SMILES

C1=C(C=NC=N1)[C@H](CC(=O)O)N.Cl

Canonical SMILES

C1=C(C=NC=N1)C(CC(=O)O)N.Cl

Origin of Product

United States

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